2-Ethoxy-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-ethoxy-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O2/c1-2-22-8-12(21)20-5-3-19(4-6-20)11-7-10(13(14,15)16)17-9-18-11/h7,9H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGVVVQARYJONR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multiple steps:
-
Formation of the Piperazine Intermediate: : The synthesis begins with the preparation of the piperazine intermediate. This can be achieved by reacting ethylenediamine with a suitable alkylating agent under basic conditions to form N-alkylpiperazine.
-
Introduction of the Pyrimidine Moiety: : The next step involves the introduction of the pyrimidine ring. This can be done by reacting the piperazine intermediate with 4-chloro-6-(trifluoromethyl)pyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
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Ethoxy Group Addition: : The final step is the addition of the ethoxy group. This can be achieved by reacting the intermediate with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the piperazine moiety, potentially leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced derivatives of the pyrimidine or piperazine rings.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as a ligand for various biological targets.
Biological Research: It can be used as a tool compound to study the effects of trifluoromethyl-substituted pyrimidines on biological systems.
Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it could act by binding to a particular enzyme or receptor, modulating its activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their pharmacokinetic properties.
Comparison with Similar Compounds
Structural Variations and Functional Groups
Key structural variations among analogs include substituents on the pyrimidine ring, modifications to the piperazine moiety, and functional groups (e.g., sulfonyl, aryl, or alkoxy). Below is a comparative analysis:
Pharmacological Activity
- CYP51 Inhibition: UDO and UDD () inhibit Trypanosoma cruzi CYP51, a target for Chagas disease.
- Antiproliferative Effects : Sulfonyl-piperazine derivatives () show activity in cancer research. The target compound’s trifluoromethylpyrimidine may enhance cytotoxicity compared to methyl or chloro analogs .
Structure-Activity Relationships (SAR)
- Pyrimidine Substitutions : Trifluoromethyl at position 6 (target compound) vs. isobutoxy (GF41225) or chloro-phenyl () affects steric bulk and electronic effects, influencing target binding .
- Piperazine Modifications : Ethoxy (target) vs. sulfonyl () or pyridinyl (UDO) alters hydrogen-bonding capacity and solubility .
- Linker Flexibility: Ethanone vs.
Biological Activity
2-Ethoxy-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound's structure is characterized by a piperazine ring substituted with a trifluoromethyl pyrimidine moiety, which is known to influence its pharmacological properties. The ethoxy group contributes to its solubility and bioavailability.
Research indicates that compounds with similar structures often interact with specific biological targets, including enzymes and receptors involved in cancer progression and other diseases. The trifluoromethyl group is particularly noted for enhancing metabolic stability and lipophilicity, which can improve the compound's efficacy.
Anticancer Activity
Recent studies have demonstrated that derivatives of piperazine, including those similar to this compound, exhibit significant anticancer properties. For instance:
- IC50 Values : In vitro assays have shown that related compounds can inhibit cell proliferation in various cancer cell lines. For example, one study reported an IC50 value of 18 µM against human breast cancer cells for a structurally similar compound .
- Mechanistic Insights : These compounds often function as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair. Inhibition of PARP leads to increased DNA damage and apoptosis in cancer cells .
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the activity of the compound:
Case Study 1: Breast Cancer
In a study involving human breast cancer cell lines, derivatives similar to this compound were tested for their ability to induce apoptosis. The results showed that these compounds significantly increased caspase 3/7 activity, suggesting a potent pro-apoptotic effect .
Case Study 2: Other Cancer Types
Another investigation highlighted the efficacy of piperazine derivatives against various cancer types, demonstrating that these compounds could inhibit tumor growth in vivo models. The mechanism was attributed to their ability to disrupt cellular signaling pathways critical for cancer cell survival .
Q & A
Q. Table 1: Typical Reaction Conditions
| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Pyrimidine formation | DCM | None | 25 | 60-70 |
| Piperazine coupling | DMF | EDCI | 80 | 75-85 |
| Ethoxy acylation | THF | Pd/C | 60 | 50-65 |
Basic: How can researchers predict the solubility and stability of this compound in different solvents?
Answer:
- Computational Methods : Use Quantitative Structure-Property Relationship (QSPR) models to estimate logP values and solubility. Software like COSMO-RS or ACD/Labs predicts solvent compatibility based on the compound’s trifluoromethyl and piperazine groups .
- Experimental Validation : Perform shake-flask solubility tests in polar (e.g., DMSO) and non-polar (e.g., hexane) solvents. Monitor stability via HPLC under varying pH (2–12) and temperature (4–40°C) .
Advanced: How can contradictory data in reaction yields be resolved during optimization?
Answer:
Contradictions often arise from:
- Catalyst Inconsistencies : Trace impurities in palladium catalysts (e.g., Pd/C) can alter reaction pathways. Use inductively coupled plasma (ICP) analysis to verify catalyst purity .
- Solvent Effects : DMF may decompose at high temps, generating dimethylamine byproducts. Switch to stable solvents like acetonitrile and monitor reactions via in-situ FTIR .
- Orthogonal Analysis : Cross-validate yields using LC-MS (for purity) and NMR (for structural confirmation) to rule out side products .
Advanced: What strategies are recommended for analyzing the compound’s interaction with biological targets?
Answer:
Docking Studies : Use Schrödinger Suite or AutoDock to model binding to kinase domains (e.g., PI3K or EGFR). Focus on hydrogen bonding with the pyrimidine N1 and piperazine NH groups .
SPR Assays : Surface plasmon resonance quantifies binding affinity (KD). Immobilize the compound on a CM5 chip and measure interactions with purified proteins .
Cellular Uptake : Radiolabel the compound with tritium (³H) and track intracellular accumulation via scintillation counting in HEK293 or HeLa cells .
Advanced: How should researchers address stability issues during long-term storage?
Answer:
- Degradation Pathways : Hydrolysis of the ethoxy group or oxidation of the piperazine ring are common. Accelerated stability studies (40°C/75% RH for 6 months) identify degradation products via UPLC-QTOF .
- Stabilization Methods :
- Store under argon at -20°C in amber vials.
- Add antioxidants (0.1% BHT) to solid formulations.
- Use lyophilization for aqueous solutions to prevent hydrolysis .
Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
- NMR : ¹H/¹³C NMR confirms the ethoxy group (δ 1.3 ppm for CH₃, δ 4.1 ppm for OCH₂) and piperazine protons (δ 2.5–3.5 ppm) .
- HRMS : Electrospray ionization (ESI+) verifies the molecular ion ([M+H]⁺ at m/z 413.1587) .
- X-ray Crystallography : Resolves π-stacking between pyrimidine and trifluoromethyl groups (d-spacing ~3.4 Å) .
Advanced: What methodologies validate the compound’s role in inhibiting specific enzymes?
Answer:
Enzyme Assays : Measure IC₅₀ against recombinant kinases (e.g., JAK2) using ADP-Glo™ kits. Compare to positive controls (e.g., ruxolitinib) .
Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Vary ATP concentrations in the presence of 1–100 µM compound .
Western Blotting : Assess phosphorylation inhibition in cell lysates (e.g., STAT3 Tyr705) after 24-hour treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
